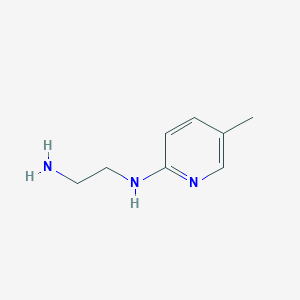

N1-(5-methylpyridin-2-yl)ethane-1,2-diamine

Descripción general

Descripción

N1-(5-methylpyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H13N3 It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ethane-1,2-diamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylpyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

N1-(5-methylpyridin-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The diamine compounds are employed across various scientific disciplines, including catalysis, pharmaceutical development, material science, analytical chemistry, and environmental applications .

Catalysis

These compounds can act as ligands in catalytic processes, improving the efficiency and selectivity of reactions in organic synthesis .

Pharmaceutical Development

These compounds play a role in drug formulation, especially for neurological disorders, because they can cross the blood-brain barrier . N1-(Pyridin-2-yl)ethane-1,2-diamine's structural features make it a valuable scaffold in designing new drugs targeting various diseases. N1-PEDA derivatives have been evaluated for their ability to inhibit enzymes and act as anti-cancer agents.

Material Science

These compounds are used to create advanced materials like polymers and coatings, enhancing durability and performance through specific chemical properties .

Analytical Chemistry

These compounds serve as reagents in analytical techniques, helping to detect and quantify substances in complex mixtures .

Environmental Applications

These compounds are explored for their potential in environmental remediation, particularly in removing heavy metals from contaminated water sources .

Coordination Complexes

N1-(Pyridin-2-yl)ethane-1,2-diamine can bind to a central metal atom through two nitrogen atoms, making it a versatile building block for designing coordination complexes with diverse properties. These complexes have potential applications in catalysis and material science.

Biological Activities

N1-(Pyridin-2-yl)ethane-1,2-diamine exhibits potential pharmacological effects and may interact with various enzymes and receptors due to its amine functionalities. Such interactions could inform its potential therapeutic uses and side effects.

Structural Analogs

The table below highlights compounds with structural similarities to N1-(Pyridin-2-yl)ethane-1,2-diamine, which may offer insights into potential applications.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N1-(Pyrimidin-2-yl)ethane-1,2-diamine | Pyrimidine ring instead of pyridine | May exhibit different biological activity due to ring structure. |

| N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride | Methyl substitution on one amine group | Potentially alters solubility and bioavailability. |

| 2-Aminoethylpyridine | Simple aminoethyl substitution on pyridine | Less complex than N1-(Pyridin-2-yl)ethane-1,2-diamine but useful in similar applications. |

Mecanismo De Acción

The mechanism of action of N1-(5-methylpyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

N1-(pyridin-2-yl)ethane-1,2-diamine: Similar structure but without the methyl group at the 5-position.

N1-(4-methylpyridin-2-yl)ethane-1,2-diamine: Similar structure but with the methyl group at the 4-position instead of the 5-position.

Uniqueness

N1-(5-methylpyridin-2-yl)ethane-1,2-diamine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for molecular targets compared to similar compounds.

Actividad Biológica

N1-(5-methylpyridin-2-yl)ethane-1,2-diamine is an organic compound characterized by a pyridine ring substituted at the 5-position with a methyl group, along with two amine groups attached to an ethane backbone. This unique structure positions it as a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development.

- Molecular Formula : C8H12N3

- Molar Mass : Approximately 180.22 g/mol

- Structure : The compound features a pyridine ring that can engage in coordination chemistry, making it suitable for interaction with metal ions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amino groups allows for hydrogen bonding and ionic interactions, which can enhance binding affinity and specificity towards target biomolecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antibacterial properties, potentially useful against various pathogens.

- Cytotoxic Effects : Some studies have reported cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Coordination Chemistry | Forms complexes with metal ions |

Case Studies and Research Findings

-

Anticancer Potential :

- A study demonstrated that this compound exhibited cytotoxicity against several human cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating significant potency as a potential anticancer agent. Further mechanistic studies are needed to elucidate the pathways involved in its action.

-

Coordination Complexes :

- Research into the coordination chemistry of this compound has shown that it can form stable complexes with transition metals such as nickel and copper. These complexes have been studied for their catalytic properties in organic reactions, suggesting a dual role in both biological and synthetic applications.

-

Synthesis and Characterization :

- Various synthetic routes have been explored to produce this compound with high purity. Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity of synthesized compounds.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In-depth Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess its potential for clinical applications.

Propiedades

IUPAC Name |

N'-(5-methylpyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7-2-3-8(11-6-7)10-5-4-9/h2-3,6H,4-5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSANRKUMJZHZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529854 | |

| Record name | N~1~-(5-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88260-11-1 | |

| Record name | N~1~-(5-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.